molecular formula C5H6ClN3 B112236 2-Chloro-4-methylpyrimidin-5-amine CAS No. 20090-69-1

2-Chloro-4-methylpyrimidin-5-amine

Cat. No. B112236
CAS RN: 20090-69-1
M. Wt: 143.57 g/mol
InChI Key: RZAKVHVZRSQZEQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-methylpyrimidin-5-amine is 1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3 . The exact structure analysis is not available in the search results.


Physical And Chemical Properties Analysis

2-Chloro-4-methylpyrimidin-5-amine has a density of 1.4±0.1 g/cm3, a boiling point of 309.4±22.0 °C at 760 mmHg, and a melting point of 93.5℃ . Its flash point is 140.9±22.3 °C .

Scientific Research Applications

Crystallographic Analysis and Regioselectivity

The regioselective displacement reaction of ammonia with halogenated pyrimidines, including compounds similar to 2-chloro-4-methylpyrimidin-5-amine, was explored through X-ray crystallography. This study emphasized the formation of specific aminated pyrimidines, highlighting the potential for detailed structural analysis in drug design and development. The research provided insights into the crystalline structures, suggesting their stabilization by hydrogen bonds, which could have implications for the synthesis of new pharmaceutical compounds (Doulah et al., 2014).

Ring Transformations in Synthetic Chemistry

Investigations into the reactions of heterocyclic halogeno compounds with nucleophiles have shown that compounds like 2-chloro-4-methylpyrimidin-5-amine can undergo ring transformations. These processes result in the formation of novel pyrimidine derivatives, providing new pathways for chemical synthesis that could be beneficial for creating diverse molecular structures for pharmacological studies (Hertog et al., 2010).

Antibacterial Activity

A study on the synthesis and characterization of new pyrimidine derivatives, including structures related to 2-chloro-4-methylpyrimidin-5-amine, demonstrated potential antibacterial properties. These findings indicate that such compounds can serve as valuable starting points for the development of novel antibacterial agents, contributing to the fight against resistant bacterial strains (Etemadi et al., 2016).

Development of Kinase Inhibitors

Research into novel pyrimidine derivatives, including 2-chloro-4-methylpyrimidin-5-amine, has indicated their potential as kinase inhibitors, which are crucial in cancer therapy. The synthesis of these compounds through Suzuki cross-coupling reactions offers a new route to explore in the development of anticancer drugs, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Al-Masoudi et al., 2014).

properties

IUPAC Name

2-chloro-4-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAKVHVZRSQZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311545
Record name 2-chloro-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylpyrimidin-5-amine

CAS RN

20090-69-1
Record name 20090-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dichloro-6-methylpyrimidin-5-amine (1.0 g, 5.62 mmol) was dissolved in anhydrous EtOH (3.5 mL) and H2O (7.0 mL). MgO (1.40 g, 34.74 mmol) and 10% Pd/C (35 mg) were added to the reaction mixture which was hydrogenated at 1 atm, at room temperature, overnight. The reaction mixture was filtered and concentrated. The residue was purified by silica gel column chromatography (MeOH/CH2Cl2 gradient, 0-15% MeOH) to afford 2-chloro-4-methylpyrimidin-5-amine as light pink solid (0.16 g, 20%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
MgO
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

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